

Application of Tasimelteon-D5 in Preclinical Pharmacokinetic (ADME) Studies

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Compound of Interest

Compound Name: Tasimelteon-D5

Cat. No.: B3025766

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Introduction

Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are involved in the control of circadian rhythms.[1][2][3] It is approved for the treatment of Non-24-Hour Sleep-Wake Disorder.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for their development. **Tasimelteon-D5**, a deuterated analog of Tasimelteon, serves as an essential tool in preclinical ADME studies. The substitution of hydrogen with deuterium atoms provides a molecule with a greater mass, which is readily distinguishable by mass spectrometry, without significantly altering its physicochemical properties. This makes **Tasimelteon-D5** an ideal internal standard for the quantitative analysis of Tasimelteon in biological matrices. Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism, potentially improving pharmacokinetic profiles.[6][7][8][9]

This document provides detailed application notes and protocols for the use of **Tasimelteon-D5** in various in vitro and in vivo preclinical ADME assays.

Physicochemical and Pharmacokinetic Properties of Tasimelteon

A summary of the known ADME properties of Tasimelteon is crucial for designing and interpreting preclinical studies.

Parameter	Value	Reference
Molecular Formula	C15H19NO2	[10]
Molecular Weight	245.32 g/mol	[10]
Mechanism of Action	Melatonin MT1 and MT2 receptor agonist	[1][3][11]
Absolute Bioavailability	38.3%	[1][12]
Tmax (fasted)	0.5 - 3 hours	[1][3][12]
Plasma Protein Binding	~90%	[1][2][3]
Volume of Distribution (Vd)	59 - 126 L	[1][2]
Metabolism	Extensively metabolized by oxidation and dealkylation. Major enzymes: CYP1A2 and CYP3A4.[1][2][3][4]	
Major Elimination Route	Urine (80%) and feces (~4%)	[1][2][11][12][13]
Unchanged Drug in Urine	< 1%	[1][2][4][12][13]
Elimination Half-life (t1/2)	1.3 ± 0.4 hours	[1][3][4][13]

Application Notes

Internal Standard in Bioanalytical Methods

Tasimelteon-D5 is an ideal internal standard for the quantification of Tasimelteon in biological samples (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Tasimelteon, ensuring similar extraction recovery and chromatographic behavior. The mass difference allows for distinct detection and accurate quantification of the analyte.

Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes can predict in vivo

metabolic clearance.[14] Tasimelteon is extensively metabolized, primarily by CYP1A2 and CYP3A4.[1][3][4] Studying the metabolic stability of **Tasimelteon-D5** alongside Tasimelteon can reveal the impact of deuteration on metabolic pathways. A slower rate of metabolism for **Tasimelteon-D5** would indicate that the deuterated sites are involved in the primary metabolic routes.

Reaction Phenotyping

Identifying the specific cytochrome P450 (CYP) enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.[15] Tasimelteon is mainly metabolized by CYP1A2 and CYP3A4.[1][3][4] By incubating **Tasimelteon-D5** with specific recombinant human CYP enzymes, the contribution of each enzyme to its metabolism can be determined and compared to that of Tasimelteon.

In Vivo Pharmacokinetic Studies

Tasimelteon-D5 can be used in preclinical animal models to assess its pharmacokinetic profile. A comparative study with Tasimelteon can elucidate the effects of deuteration on key parameters such as clearance, volume of distribution, and half-life. An improved pharmacokinetic profile for **Tasimelteon-D5** could warrant its development as a new chemical entity with enhanced therapeutic properties.[6][7][8][9][16]

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CL_{int}) of Tasimelteon and **Tasimelteon-D5**.

Materials:

- Tasimelteon and **Tasimelteon-D5**
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

- Phosphate buffer (pH 7.4)
- Acetonitrile with an internal standard (e.g., a different deuterated compound or a structurally similar but mass-distinct compound if **Tasimelteon-D5** is the analyte)
- 96-well plates, incubator, LC-MS/MS system

Procedure:

- Prepare stock solutions of Tasimelteon and **Tasimelteon-D5** in a suitable organic solvent (e.g., DMSO).
- Prepare a working solution of the test compounds in phosphate buffer.
- In a 96-well plate, add the HLM and the NADPH regenerating system.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
- Centrifuge the plate to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

Caption: Workflow for Metabolic Stability Assay.

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis

Objective: To determine the fraction of Tasimelteon and **Tasimelteon-D5** bound to plasma proteins.

Materials:

- Tasimelteon and **Tasimelteon-D5**
- Human plasma
- Phosphate buffered saline (PBS, pH 7.4)
- Rapid Equilibrium Dialysis (RED) device
- Incubator, LC-MS/MS system

Procedure:

- Prepare a stock solution of the test compounds.
- Spike the test compound into human plasma to achieve the desired final concentration (e.g., 1 μ M).
- Add the spiked plasma to the donor chamber of the RED device.
- Add PBS to the receiver chamber.
- Incubate the RED device at 37°C with shaking for the recommended time (e.g., 4 hours) to reach equilibrium.
- After incubation, collect samples from both the donor and receiver chambers.
- Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
- Precipitate proteins with acetonitrile containing an internal standard.
- Analyze the samples by LC-MS/MS.
- Calculate the fraction unbound (f_u) and percent bound.

Caption: Plasma Protein Binding Assay Workflow.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters of Tasimelteon and **Tasimelteon-D5** following intravenous and oral administration.

Materials:

- Tasimelteon and **Tasimelteon-D5**
- Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for oral)
- Rodents (e.g., Sprague-Dawley rats)
- Blood collection supplies (e.g., capillaries, EDTA tubes)
- Centrifuge, LC-MS/MS system

Procedure:

- Fast animals overnight before dosing.
- Administer Tasimelteon or **Tasimelteon-D5** via the desired route (e.g., IV bolus or oral gavage).
- Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Process blood to obtain plasma.
- Store plasma samples at -80°C until analysis.
- Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard (if **Tasimelteon-D5** is the analyte, a different internal standard should be used; if Tasimelteon is the analyte, **Tasimelteon-D5** is the ideal internal standard).
- Analyze samples by LC-MS/MS.
- Perform pharmacokinetic analysis to determine parameters such as C_{max}, T_{max}, AUC, CL, V_d, and t_{1/2}.

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

Tasimelteon-D5 is a valuable tool for the preclinical pharmacokinetic evaluation of Tasimelteon and other new chemical entities. Its use as an internal standard ensures accurate bioanalysis, while comparative studies with the parent compound can provide insights into the effects of deuteration on drug metabolism and disposition. The protocols outlined in this document provide a framework for conducting key in vitro and in vivo ADME studies.

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